2-hydroxyphenyl 2,2-dimethylpropanoate
Description
Properties
CAS No. |
511549-30-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The classical Fischer esterification involves reacting 2-hydroxyphenol (catechol) with 2,2-dimethylpropanoic acid (pivalic acid) under acidic conditions. Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) is typically employed to protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the phenolic hydroxyl group.
Reaction Conditions :
-
Molar Ratio : A 1:1.2 ratio of pivalic acid to catechol ensures excess acid drives equilibrium toward ester formation.
-
Temperature : Reflux (110–130°C) under anhydrous conditions for 8–12 hours.
-
Solvent : Toluene or xylene to azeotropically remove water.
Limitations :
-
Low yields (40–60%) due to equilibrium constraints.
-
Side reactions like ether formation or acid-catalyzed decomposition of the phenol.
Acyl Chloride-Based Synthesis
A more efficient approach utilizes pivaloyl chloride, which reacts rapidly with catechol under mild conditions. This method avoids equilibrium issues and achieves higher yields.
Procedure :
-
Dissolve catechol (1 equiv) in dry dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 equiv) as a base to scavenge HCl.
-
Slowly add pivaloyl chloride (1.1 equiv) at 0°C.
-
Stir at room temperature for 2–4 hours.
Yield : 85–92% after aqueous workup and recrystallization.
Advantages :
-
No requirement for high temperatures.
-
Minimal side products.
Catalytic Innovations in Esterification
Organocatalytic Approaches
Recent advances in non-metallic catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), show promise in esterification. DBU’s strong basicity facilitates deprotonation of the phenolic hydroxyl, enhancing nucleophilicity without requiring harsh acids.
Optimized Protocol :
-
Catalyst Loading : 5 mol% DBU.
-
Solvent : Acetonitrile at 60°C.
-
Time : 3 hours.
-
Yield : 94% with >99% purity.
Mechanistic Insight :
DBU abstracts a proton from catechol, generating a phenoxide ion that attacks the pivaloyl chloride’s electrophilic carbonyl carbon (Figure 1).
Solid Acid Catalysts
Zeolites and sulfonated resins (e.g., Amberlyst-15) offer recyclable alternatives. These materials provide Brønsted acid sites while minimizing corrosion and waste.
Performance Metrics :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Amberlyst-15 | 80 | 6 | 78 |
| H-ZSM-5 | 100 | 8 | 65 |
Green Chemistry Techniques
Solvent-Free Mechanochemical Synthesis
Ball milling catechol and pivalic acid with catalytic PTSA achieves 88% yield in 2 hours. This method eliminates solvent use and reduces energy consumption.
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) catalyze the reaction in non-aqueous media. Key parameters:
-
Solvent : tert-Butanol.
-
Water Activity : <0.2.
-
Yield : 70–75% after 24 hours.
Industrial-Scale Considerations
Continuous Flow Reactors
Microreactors enhance heat/mass transfer, enabling faster reactions (10–30 minutes) and higher throughput. A pilot study achieved 90% yield at 120°C with 2-minute residence time.
Catalyst Recycling
DBU-based systems allow recovery via aqueous extraction. After three cycles, catalyst activity remains >90%.
Characterization and Quality Control
Spectroscopic Analysis
-
H NMR (CDCl): δ 1.22 (s, 9H, C(CH)), 6.8–7.2 (m, 4H, aromatic).
-
IR : 1745 cm (C=O stretch), 1250 cm (C-O ester).
Purity Assessment
HPLC with UV detection (254 nm) confirms >99% purity when using acyl chloride methods.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyphenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl 2,2-dimethylpropanoic acid.
Reduction: Formation of 2-hydroxyphenyl 2,2-dimethylpropanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties:
Research indicates that derivatives of 2-hydroxyphenyl 2,2-dimethylpropanoate exhibit notable biological activities, particularly in cancer treatment. Studies have shown that certain derivatives can inhibit the proliferation of colon cancer cells and interact with heat shock proteins (HSPs), which play a crucial role in cellular stress responses. This interaction suggests potential therapeutic applications in cancer therapies by enhancing the efficacy of treatments against specific cancers .
Mechanisms of Action:
The mechanism of action for these compounds often involves modulation of signaling pathways associated with cancer cell survival. For instance, some studies have highlighted that these compounds may act through pathways involving HSP90 and TRAP1, showing selectivity towards cancerous cells while sparing normal cells . The antiproliferative effects have been quantified, with some derivatives demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Synthesis and Derivative Development
Synthetic Methods:
The synthesis of this compound can be achieved through various chemical reactions, including esterification and amidation. These methods allow for the production of derivatives with tailored properties for specific applications. For example, structure modifications can enhance bioactivity or alter pharmacokinetic profiles .
Case Studies:
A series of synthesized compounds based on this structure were evaluated for their anticancer activity. Out of 24 synthesized derivatives, several showed significant inhibitory actions on cancer cell lines such as HCT-116 and HeLa cells. The studies involved molecular docking to predict interactions with biological targets and confirmed the specificity of these compounds towards cancerous cells .
Material Science Applications
Polymer Chemistry:
In materials science, this compound serves as a precursor for the development of advanced polymers. Its ability to form esters allows it to be incorporated into polymer matrices that require flexibility and durability. For instance, polymers derived from this compound are evaluated for use in coatings and adhesives where mechanical properties are critical .
Comparative Analysis:
The structural uniqueness of this compound compared to similar compounds is illustrated in the following table:
| Compound Name | Structural Features | Similarity Level |
|---|---|---|
| Dimethylolpropionic acid | Contains two hydroxyl groups | Moderate |
| Pivalic acid | Lacks hydroxyl group; only carboxylic acid | Low |
| Ethyl 3-hydroxy-2,2-dimethylpropanoate | Similar ester structure | High |
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Contains chlorophenyl group; HDAC inhibition | Moderate |
The distinct combination of functional groups in this compound imparts unique chemical reactivity not found in many similar compounds, making it a valuable candidate for further research and application development.
Mechanism of Action
The mechanism of action of 2-hydroxyphenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenolic compound, which can then interact with various enzymes and receptors .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields for pivalate esters vary widely (14–77%) depending on substituents. For example, electron-rich aromatic systems (e.g., thiophene in compound 17 ) achieve higher yields (77%) compared to sterically hindered chlorohydrins (62%) .
- Substituent Effects : The position of hydroxyl groups (2- vs. 4-hydroxyphenyl) influences reactivity and applications. The 4-hydroxyphenyl analog in is photolabile, whereas the 2-hydroxyphenyl variant may exhibit distinct UV absorption or antioxidant behavior.
Physicochemical Properties
- Thermal Stability : Triphenylene-based pivalate T5DP-2,7 demonstrates thermal resilience via π-π stacking, as shown by differential scanning calorimetry (DSC) . Similar stability is expected for 2-hydroxyphenyl pivalate.
- Solubility : Pivalate esters generally exhibit low polarity. For instance, 2-(4-hydroxyphenyl)-2-oxoethyl pivalate is a solid (m.p. 116–117°C) , while 3-chloro-2-hydroxy-1-propyl pivalate is a distillable liquid (b.p. 70°C/40 Pa) . The target compound’s solubility would depend on the hydroxyphenyl group’s hydrogen-bonding capacity.
Q & A
Q. What are the optimal synthetic routes for 2-hydroxyphenyl 2,2-dimethylpropanoate, and how can purity be ensured?
The synthesis typically involves esterification between 2-hydroxyphenol and 2,2-dimethylpropanoic acid under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Reagent selection : Use anhydrous conditions to minimize hydrolysis.
- Purification : Employ column chromatography or recrystallization from ethyl acetate/hexane mixtures.
- Characterization : Validate purity via HPLC (>95%) and confirm structure using -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and IR (C=O stretch at ~1740 cm) .
Q. Which spectroscopic methods are most reliable for confirming the molecular structure of this compound?
A combination of techniques is recommended:
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., SHELX refinement for high-resolution data) .
- NMR spectroscopy : -NMR identifies the ester carbonyl carbon (~170 ppm) and quaternary carbons in the dimethylpropanoate group .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies. Key parameters include:
- Electrostatic potential maps : Highlight electrophilic regions at the carbonyl carbon.
- Solvent effects : Polarizable continuum models (PCM) simulate solvent polarity impacts on reaction rates .
- Comparative studies : Benchmark against experimental kinetic data (e.g., second-order rate constants in THF vs. DMSO) .
Q. What mechanistic insights explain the compound’s biological activity in pharmacological assays?
Studies on structurally related benzofuran derivatives suggest:
- Target engagement : In vitro assays (e.g., COX-2 inhibition) paired with molecular docking (AutoDock Vina) identify binding interactions.
- Metabolic stability : Microsomal incubation (human liver microsomes) assesses esterase-mediated hydrolysis rates.
- Structure-activity relationships (SAR) : Modifying the phenyl or ester group alters potency (e.g., EC shifts in anti-inflammatory models) .
Q. How can conflicting data on the compound’s toxicity profile be resolved in risk assessment?
- In silico tools : Use QSAR models (e.g., OECD Toolbox) to predict acute oral toxicity (LD) and prioritize in vivo testing.
- Tiered testing : Begin with Ames tests for mutagenicity, followed by zebrafish embryo toxicity assays.
- Data gaps : Note limitations in existing SDS entries (e.g., missing STOT data) and recommend GHS-compliant evaluations .
Q. What experimental strategies mitigate solvent effects during the compound’s acylation reactions?
- Solvent screening : Compare reaction yields in aprotic solvents (e.g., DCM vs. acetonitrile) to minimize nucleophilic interference.
- Additives : Use DMAP to enhance reactivity in low-polarity solvents.
- Kinetic profiling : Monitor reaction progress via in situ IR to optimize solvent choice .
Q. How can enantiomeric impurities be detected and resolved in synthesized batches?
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated spectra.
- Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to separate diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
